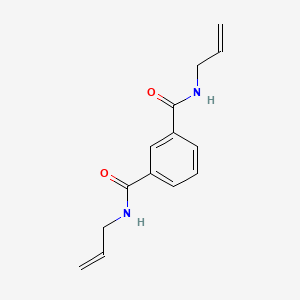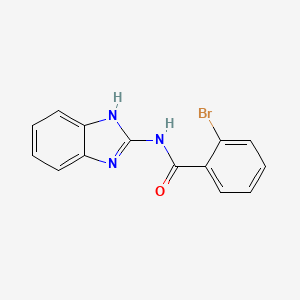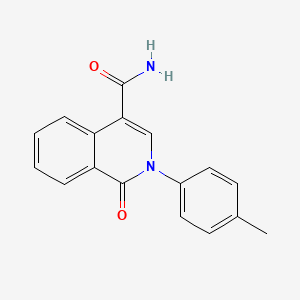![molecular formula C17H16N2O4 B11114119 N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11114119.png)
N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a benzodioxine ring fused with a carbohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Similar in structure but with a naphthalene ring instead of a benzodioxine ring.
4-Hydroxy-2-quinolones: Contains a quinolone ring and exhibits similar biological activities.
Uniqueness
N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its benzodioxine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent antimicrobial and anticancer activities set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-11-2-3-13(14(20)8-11)10-18-19-17(21)12-4-5-15-16(9-12)23-7-6-22-15/h2-5,8-10,20H,6-7H2,1H3,(H,19,21)/b18-10+ |
Clé InChI |
OALLJTDPDXBPOS-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)O |
SMILES canonique |
CC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11114042.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114068.png)


![1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol](/img/structure/B11114082.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11114090.png)
![Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11114106.png)

![5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114120.png)
![N'-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11114127.png)
![4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide](/img/structure/B11114135.png)
